molecular formula C21H17N3O4 B11970812 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate

Cat. No.: B11970812
M. Wt: 375.4 g/mol
InChI Key: DRWILYHOQNJWIC-OEAKJJBVSA-N
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Description

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a pyridinylcarbonyl hydrazinylidene moiety, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenol with pyridine-4-carbohydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then esterified with benzoic acid or its derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 2-hydroxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate.

    Reduction: Formation of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinyl]methyl}phenyl benzoate.

    Substitution: Formation of various substituted benzoate derivatives.

Scientific Research Applications

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. Additionally, the pyridinylcarbonyl group can interact with metal ions, affecting enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a methoxy group, a pyridinylcarbonyl hydrazinylidene moiety, and a benzoate ester makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C21H17N3O4/c1-27-19-13-15(14-23-24-20(25)16-9-11-22-12-10-16)7-8-18(19)28-21(26)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,25)/b23-14+

InChI Key

DRWILYHOQNJWIC-OEAKJJBVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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